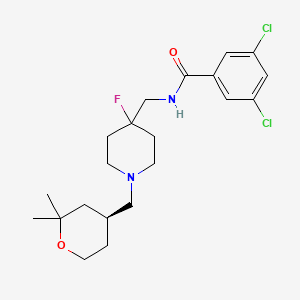

(S)-3,5-二氯-N-((1-((2,2-二甲基四氢-2H-吡喃-4-基)甲基)-4-氟哌啶-4-基)甲基)苯甲酰胺

描述

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide, also known as (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide, is a useful research compound. Its molecular formula is C21H29Cl2FN2O2 and its molecular weight is 431.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

T-Type Calcium Channel Blocker

TTA-P2 is a highly pure, synthetic, and biologically active compound that acts as a blocker of T-Type CaV Channels . It is used in various scientific research applications due to its ability to block these channels .

Pain Research

TTA-P2 has been used in pain research, particularly in studies related to chronic pain. T-type calcium channels, especially the Ca v 3.2 isoform, are key players in the afferent pain pathway. These channels contribute to the excitability of neurons all along the ascending and descending pain pathways . TTA-P2 significantly reduces burst firing in response to current injection in subicular neurons, revealing the contribution of T-type channels to activity in these neurons .

Sleep and Wakefulness Research

The compound has been used in research related to sleep and wakefulness. During sleep, the hyperpolarized membrane potential of thalamocortical neurons allows activation of the T-type calcium channels, promoting rhythmic high-frequency burst firing that reduces sensory information transfer . In contrast, during the waking state, these neurons mostly exhibit action potentials at low frequency, enabling the reliable transfer of incoming sensory inputs to the cortex .

Sensory Information Processing

TTA-P2 has been used in studies related to sensory information processing. The activation of T-channels in thalamocortical neurons maintained in the depolarized/wake-like state is critical for the reliable expression of tonic firing, securing their excitability over changes in membrane potential that occur in the depolarized state .

Neuronal Excitability and Function

Research has shown that T-type channels contribute to neuronal excitability and function in each of these neuronal populations and how they are dysregulated in chronic pain conditions . TTA-P2, as a T-type calcium channel blocker, is therefore used in research related to neuronal excitability and function .

Molecular Pharmacology

TTA-P2 is used in molecular pharmacology research, particularly in studies related to the potential role of T-type channels as therapeutic targets for chronic pain .

作用机制

Target of Action

TTA-P2, also known as (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide, is a potent inhibitor of T-Type calcium channels . These channels are key players in many physiological and pathological states, including sleep, nociception, and epilepsy . They contribute to the excitability of neurons all along the ascending and descending pain pathways, within primary afferent neurons, spinal dorsal horn neurons, and within pain-processing neurons in the midbrain and cortex .

Mode of Action

TTA-P2 exerts a specific, potent, and reversible inhibition of T-type Ca2+ currents of thalamocortical and reticular thalamic neurons . It blocks T-type currents with an IC50 of 100 nM and stabilizes the channel in the inactive state .

Biochemical Pathways

T-type calcium channels play a crucial role in regulating neuronal excitability. They allow for brief, but substantial increases in calcium concentration upon membrane depolarization . This can contribute to discrete compartmental calcium events and thus shape the communication and excitability of neurons . TTA-P2, by blocking these channels, can influence these calcium-dependent processes and downstream signaling pathways .

Result of Action

The inhibition of T-type Ca2+ currents by TTA-P2 leads to significant physiological effects. For instance, it abolishes the low-threshold Ca2+ potential (LTCP)-dependent high-frequency burst firing of thalamic neurons, whereas tonic firing remains unaltered . This demonstrates the compound’s specific action on T-type Ca2+ channels and its potential impact on neuronal excitability and related functions.

Action Environment

The action of TTA-P2 can be influenced by the environment in which it is administered. For example, in a study using WAG/Rij rats, a genetic model of absence epilepsy, the duration of efficacy of TTA-P2 was prolonged when co-administered with other compounds . This suggests that the presence of other substances can influence the action, efficacy, and stability of TTA-P2.

属性

IUPAC Name |

3,5-dichloro-N-[[1-[[(4S)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNDOKIVCXTFHJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647837 | |

| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide | |

CAS RN |

1072018-68-8 | |

| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)

![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)